4-Bromonicotinaldehyde hydrobromide
Overview
Description
4-Bromonicotinaldehyde hydrobromide is a chemical compound with the molecular formula C6H5Br2NO . It has an average mass of 266.918 Da and a monoisotopic mass of 264.873779 Da .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The process uses 6-bromonicotinaldehyde as a common intermediate and is concise, convergent, and practical. It can be carried out on a two-gram scale . This approach could be readily applicable to the synthesis of its analogues .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H5Br2NO .Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.92 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Alternative Reagents for Bromination
The use of hydrogen bromide (HBr) in alternative solvents like 1,4-dioxane presents a robust, liquid alternative to HBr gas for brominating alcohols and hydrobrominating alkenes. This method, exhibiting superior or equal brominating ability compared to traditional hydrobromic acid or HBr in acetic acid, offers a stable solution that avoids solvent decomposition and maintains high concentration over time, indicating potential applications in preparing compounds similar to 4-bromonicotinaldehyde hydrobromide (Nishio et al., 2017).
Bromination and Hydrobromination Techniques
Research into the reactions between hydrochlorides of certain methylene-dihydropyrimidinones with N-bromosuccinimide and bromine demonstrates specific bromination techniques that could be relevant for derivatives of this compound. The study highlights the efficacy of electrophilic substitution at specific carbon atoms, offering insights into novel bromination methodologies that may apply to a wide range of chemical synthesis processes, including those involving this compound derivatives (Mukarramov, 2014).
Synthesis of Brominated Compounds
Explorations into new synthetic techniques for bromotoluenes using water as a solvent indicate advancements in bromination processes that are more environmentally friendly and efficient. These methods emphasize the significance of optimizing reaction conditions to enhance yields and reduce by-products. Such innovations in synthetic chemistry highlight the evolving landscape of bromination techniques, potentially impacting the synthesis of this compound and its applications in various fields of research (Xue, 2010).
Application in Organic Synthesis
The development of new semiorganic crystals for laser applications through the reaction of specific amines with hydrobromic acid demonstrates the utility of brominated compounds in advanced material sciences. This research shows how brominated intermediates can play a crucial role in the synthesis of materials with specific optical properties, suggesting potential applications for this compound in the development of new optical materials (Aarthi & Raja, 2019).
Safety and Hazards
Properties
IUPAC Name |
4-bromopyridine-3-carbaldehyde;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQCVMOGZSGCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C=O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674900 | |
Record name | 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-34-3 | |
Record name | 3-Pyridinecarboxaldehyde, 4-bromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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